Cas no 1126824-74-5 (8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)

8-Bromo-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core with a bromine substituent. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromine atom enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, facilitating further functionalization. Its rigid aromatic system contributes to stability while maintaining compatibility with diverse reaction conditions. The compound is valuable in medicinal chemistry for constructing triazolopyridine-based scaffolds, often explored for their potential in kinase inhibition and CNS-targeting therapeutics. High purity grades are available to ensure reproducibility in research and industrial applications.
8-Bromo-[1,2,4]triazolo[4,3-A]pyridine structure
1126824-74-5 structure
Product Name:8-Bromo-[1,2,4]triazolo[4,3-A]pyridine
CAS No:1126824-74-5
MF:C6H4BrN3
MW:198.020059585571
MDL:MFCD00498951
CID:1066612
PubChem ID:54595855
Update Time:2025-10-19

8-Bromo-[1,2,4]triazolo[4,3-A]pyridine Chemical and Physical Properties

Names and Identifiers

    • 8-bromo-[1, 2, 4] triazolo [4, 3-a] pyridine
    • 8-Bromo[1,2,4]triazolo[4,3-a]pyridine
    • 8-BROMO-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE
    • PB29098
    • 8-bromo-1,2,4-Triazolo[4,3-a]pyridine
    • AB0097823
    • Z1267881767
    • EN300-93357
    • AS-33597
    • A894537
    • MFCD00498951
    • DTXSID40712433
    • AKOS023529737
    • DA-15401
    • CS-W000456
    • BVB82474
    • Z1255395495
    • 1126824-74-5
    • SCHEMBL19438287
    • SY042284
    • 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine
    • MDL: MFCD00498951
    • Inchi: 1S/C6H4BrN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H
    • InChI Key: VGXAZVRSJKLGGG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN2C=NN=C21

Computed Properties

  • Exact Mass: 196.95886g/mol
  • Monoisotopic Mass: 196.95886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2
  • XLogP3: 1.9

8-Bromo-[1,2,4]triazolo[4,3-A]pyridine Pricemore >>

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Alichem
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CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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abcr
AB453415-1 g
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1126824-74-5 95%
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abcr
AB453415-5 g
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine, 95%; .
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abcr
AB453415-10 g
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine, 95%; .
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€176.40 2024-08-03

8-Bromo-[1,2,4]triazolo[4,3-A]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:1126824-74-5)8-Bromo-[1,2,4]triazolo[4,3-A]pyridine
Order Number:A894537
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:48
Price ($):225.0/788.0
Email:sales@amadischem.com
Shanghai Joy Biotech Ltd
Gold Member
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(CAS:1126824-74-5)8-bromo-[1,2,4]triazolo[4,3-a]pyridine
Order Number:JY390
Stock Status:in Stock
Quantity:100g; 1kg; 10kg; 25kg
Purity:95%
Pricing Information Last Updated:Tuesday, 15 July 2025 11:20
Price ($):discuss personally
Email:miley@joybiotech.com

Additional information on 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine

Professional Introduction to Compound with CAS No. 1126824-74-5 and Product Name: 8-Bromo-[1,2,4]triazolo[4,3-A]pyridine

8-Bromo-[1,2,4]triazolo[4,3-A]pyridine (CAS No. 1126824-74-5) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the class of triazolo[4,3-a]pyridine derivatives, which are known for their broad spectrum of pharmacological effects. The presence of a bromine substituent at the 8-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a fused heterocycle consisting of a pyridine ring connected to a triazole ring. This structural motif is particularly interesting because it can serve as a privileged structure in drug design, contributing to favorable pharmacokinetic and pharmacodynamic properties. The bromine atom in 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine not only increases its utility as a synthetic building block but also allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

In recent years, there has been growing interest in developing novel therapeutic agents based on triazolo[4,3-a]pyridine derivatives due to their demonstrated efficacy in various disease models. For instance, studies have shown that certain analogs of this scaffold exhibit anti-inflammatory, antiviral, and anticancer properties. The brominated derivative 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine is particularly noteworthy because it can be easily modified to generate compounds with tailored biological activities.

One of the most compelling aspects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine is its role as a key intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways. For example, researchers have utilized this compound to develop inhibitors of kinases and other enzymes involved in cancer progression. The bromine atom serves as a handle for introducing further modifications via palladium-catalyzed cross-coupling reactions, allowing chemists to explore diverse chemical space.

The pharmaceutical industry has been particularly keen on exploring triazolo[4,3-a]pyridine derivatives due to their potential as drug candidates. The brominated version of this compound has been used in several high-throughput screening campaigns to identify novel bioactive molecules. These efforts have led to the discovery of several lead compounds that are currently being evaluated in preclinical studies.

Moreover, the synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine itself is an intriguing challenge for organic chemists. The compound can be prepared through multi-step synthetic routes that involve cyclization reactions and halogenation processes. The efficiency and scalability of these synthetic methods are crucial for industrial applications where large quantities of the compound may be required for drug development.

Recent advances in computational chemistry have also contributed to the study of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine by enabling researchers to predict its biological activity and optimize its structure for better pharmacological properties. Molecular modeling studies have revealed that the presence of the bromine atom influences the compound's binding affinity to target proteins by modulating its electronic and steric properties.

In conclusion,8-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS No. 1126824-74-5) is a structurally fascinating and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of reactivity and functionalization possibilities makes it an indispensable tool for chemists and drug developers working on next-generation therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1126824-74-5)8-Bromo-[1,2,4]triazolo[4,3-A]pyridine
A894537
Purity:99%/99%
Quantity:5g/25g
Price ($):225.0/788.0
Email
Shanghai Joy Biotech Ltd
(CAS:1126824-74-5)8-bromo-[1,2,4]triazolo[4,3-a]pyridine
JY390
Purity:95%
Quantity:100g; 1kg; 10kg; 25kg
Price ($):Inquiry
Email